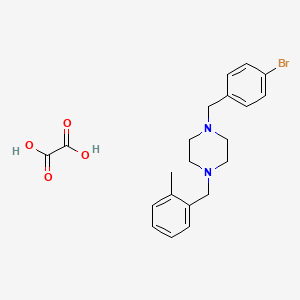![molecular formula C14H14N2O4S B4968970 N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B4968970.png)
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide, also known as NSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NSPA is a sulfonamide derivative that has been synthesized using various methods.
作用機序
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions and an increase in the concentration of protons, which can lead to a decrease in pH. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has also been reported to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has been reported to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in pH. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has also been reported to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has been shown to have antitumor effects in preclinical studies, and further research is needed to explore its mechanism of action.
実験室実験の利点と制限
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be optimized using various methods. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has been reported to have low toxicity, which makes it a suitable candidate for further preclinical studies. However, N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its bioavailability. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide also has a relatively short half-life, which can limit its therapeutic potential.
将来の方向性
For N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide include exploring its mechanism of action, optimizing its synthesis method, and evaluating its efficacy in clinical trials.
合成法
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide can be synthesized using various methods, including the reaction of 3-aminobenzenesulfonamide and 2-phenoxyacetyl chloride in the presence of triethylamine. Another method involves the reaction of 2-phenoxyacetic acid with thionyl chloride, followed by the addition of 3-aminobenzenesulfonamide. The yield of N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide using these methods ranges from 40% to 70%.
科学的研究の応用
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, antitumor, and anticonvulsant properties. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has also been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential.
特性
IUPAC Name |
2-phenoxy-N-(3-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-4-5-11(9-13)16-14(17)10-20-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZVMCJEEAJMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6100193 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4968908.png)
![N-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4968913.png)
![4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4968921.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968925.png)

![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![5-[(3-fluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4968964.png)
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4968981.png)